N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, an oxadiazole ring, and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorobenzyl Group: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a fluorobenzyl halide.
Attachment of the Nitro-Pyrazole Moiety: The final step involves the coupling of the substituted oxadiazole with a nitro-pyrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The oxadiazole ring can be opened under acidic conditions to yield corresponding hydrazides.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Hydrazides: From the ring-opening of the oxadiazole.
Substituted Benzyl Derivatives: From nucleophilic aromatic substitution.
Scientific Research Applications
N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or other signaling molecules, leading to reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-(2-chlorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- N-{4-[5-(2-bromobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Uniqueness
The presence of the fluorobenzyl group in N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide imparts unique electronic properties that can enhance its reactivity and binding affinity compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
Molecular Formula |
C20H15FN6O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[4-[5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H15FN6O4/c21-17-4-2-1-3-14(17)9-19-24-20(25-31-19)13-5-7-15(8-6-13)23-18(28)12-26-11-16(10-22-26)27(29)30/h1-8,10-11H,9,12H2,(H,23,28) |
InChI Key |
GNAWWCGPJZPCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])F |
Origin of Product |
United States |
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